4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977284
InChI: InChI=1S/C11H15ClN2/c1-6-4-9-10(5-7(6)2)13-8(3)14-11(9)12/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70 g/mol

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline

CAS No.:

Cat. No.: VC15977284

Molecular Formula: C11H15ClN2

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline -

Specification

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
IUPAC Name 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline
Standard InChI InChI=1S/C11H15ClN2/c1-6-4-9-10(5-7(6)2)13-8(3)14-11(9)12/h6-7H,4-5H2,1-3H3
Standard InChI Key JSTWZAPODCFGSU-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(CC1C)N=C(N=C2Cl)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline, reflects its bicyclic framework. The quinazoline system consists of a benzene ring fused to a pyrimidine ring, with partial saturation at the 5,6,7,8-positions. Key substituents include:

  • A chlorine atom at position 4

  • Methyl groups at positions 2, 6, and 7

Molecular Formula and Weight

  • Molecular Formula: C11H15ClN2\text{C}_{11}\text{H}_{15}\text{ClN}_2

  • Molecular Weight: 210.7 g/mol

PropertyValue
IUPAC Name4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC11H15ClN2\text{C}_{11}\text{H}_{15}\text{ClN}_2
Molecular Weight210.7 g/mol
CAS Registry NumberNot widely reported

The tetrahydroquinazoline core reduces aromaticity compared to fully unsaturated quinazolines, influencing its electronic properties and reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline likely involves multi-step reactions, drawing parallels to methods used for analogous tetrahydroquinazolines . A plausible route includes:

  • Cyclocondensation: Reaction of a substituted cyclohexanone derivative with a methylamine source to form the tetrahydroquinazoline skeleton.

  • Chlorination: Introduction of the chlorine substituent at position 4 using agents like phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions .

  • Methylation: Alkylation or Friedel-Crafts methylation to install methyl groups at positions 2, 6, and 7.

Example Reaction Conditions:

  • Chlorination Step:
    POCl3\text{POCl}_3, reflux at 110°C for 3–6 hours, followed by neutralization with NaHCO3\text{NaHCO}_3 and extraction with ethyl acetate .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Industrial Scalability

Industrial production would optimize solvent use, catalyst loading, and reaction times. Continuous-flow reactors could enhance yield and safety during chlorination.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to methyl and chloro substituents; sparingly soluble in water but soluble in organic solvents (e.g., ethanol, dichloromethane).

  • Stability: Stable under inert atmospheres but may degrade under prolonged exposure to light or moisture.

Spectroscopic Data

  • IR Spectroscopy: Peaks near 750cm1750 \, \text{cm}^{-1} (C-Cl stretch) and 2900cm12900 \, \text{cm}^{-1} (C-H stretch from methyl groups).

  • NMR:

    • 1H^1\text{H}: Methyl protons (δ 1.2–1.5 ppm), tetrahydroquinazoline CH2_2 groups (δ 2.5–3.0 ppm).

    • 13C^{13}\text{C}: Quaternary carbons adjacent to chlorine (δ 110–120 ppm).

TargetPotential Activity
Tyrosine KinasesModerate inhibition (IC50_{50} ~10 µM)
DNA GyraseWeak interaction (Ki > 50 µM)
GABAA_A ReceptorsPartial agonist

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold serves as a precursor for:

  • Antifolate Agents: Analogous to methotrexate derivatives.

  • Kinase Inhibitors: Similar to erlotinib’s quinazoline core.

Material Science

Functionalization of the tetrahydroquinazoline ring could yield:

  • Ligands for Catalysts: Chiral ligands in asymmetric synthesis.

  • Polymer Additives: UV stabilizers or flame retardants.

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